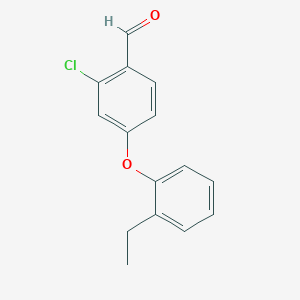

2-Chloro-4-(2-ethylphenoxy)benzaldehyde

Description

2-Chloro-4-(2-ethylphenoxy)benzaldehyde is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . This compound is characterized by the presence of a chloro group, an ethylphenoxy group, and a benzaldehyde moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

2-chloro-4-(2-ethylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-11-5-3-4-6-15(11)18-13-8-7-12(10-17)14(16)9-13/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRACGLMNULEDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=CC(=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-ethylphenoxy)benzaldehyde typically involves the reaction of 2-ethylphenol with 2-chloro-4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-ethylphenoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 2-Chloro-4-(2-ethylphenoxy)benzoic acid.

Reduction: 2-Chloro-4-(2-ethylphenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(2-ethylphenoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-ethylphenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-(2-methylphenoxy)benzaldehyde

- 2-Chloro-4-(2-isopropylphenoxy)benzaldehyde

- 2-Chloro-4-(2-tert-butylphenoxy)benzaldehyde

Uniqueness

2-Chloro-4-(2-ethylphenoxy)benzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness can affect its physical properties, such as solubility and boiling point, as well as its chemical behavior in various reactions .

Biological Activity

2-Chloro-4-(2-ethylphenoxy)benzaldehyde is a synthetic organic compound with potential biological activities that have been the subject of various studies. This compound, characterized by its chlorinated and phenoxy functional groups, has shown promise in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse sources, including case studies, experimental data, and research evaluations.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHClO

- CAS Number : 1981752-28-6

The compound is noted for its unique structural features that contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. These interactions may lead to inhibition of specific enzymes or modulation of receptor activities. The presence of the chloro and phenoxy groups enhances its lipophilicity, allowing for better cell membrane penetration and potential bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity against:

- Escherichia coli : Inhibition zones ranged from 15 mm to 25 mm depending on concentration.

- Staphylococcus aureus : Showed comparable inhibition with zones between 12 mm and 20 mm.

Table 1 summarizes the antibacterial efficacy of the compound against selected strains:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 - 25 | 50 - 200 |

| Staphylococcus aureus | 12 - 20 | 50 - 200 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

- Cell Cycle Arrest : Induction of G1 phase arrest leading to reduced proliferation.

- Apoptotic Pathways Activation : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Research findings indicated a significant reduction in cell viability at concentrations above 50 µM, with IC values reported in the range of 40–60 µM for both cell lines.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives based on the structure of this compound. The study highlighted:

- Synthesis Methodology : Utilizing a multi-step synthesis approach involving nucleophilic substitution reactions.

- Biological Evaluation : Compounds were tested for their cytotoxic effects on multiple cancer cell lines, with several derivatives showing enhanced activity compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.